molecular formula C25H17F2N3S B11450277 4-[(4-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(4-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11450277
M. Wt: 429.5 g/mol
InChI Key: SDYZMTRYTLVNML-UHFFFAOYSA-N
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Description

“7-(3-FLUOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” is a synthetic organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-FLUOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo various reactions such as nucleophilic substitution, cyclization, and sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might reduce the fluorophenyl groups or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrrolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound might exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

The medicinal applications of this compound could include its use as a lead compound for the development of new pharmaceuticals. Its potential biological activities might make it useful in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-(3-FLUOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
  • 7-(3-BROMOPHENYL)-4-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE

Uniqueness

The uniqueness of “7-(3-FLUOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C25H17F2N3S

Molecular Weight

429.5 g/mol

IUPAC Name

7-(3-fluorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H17F2N3S/c26-19-11-9-17(10-12-19)15-31-25-23-22(18-5-2-1-3-6-18)14-30(24(23)28-16-29-25)21-8-4-7-20(27)13-21/h1-14,16H,15H2

InChI Key

SDYZMTRYTLVNML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=CC=C(C=C4)F)C5=CC(=CC=C5)F

Origin of Product

United States

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